Ethephon
Overview
Description
Ethephon, known chemically as 2-chloroethylphosphonic acid, is a widely used plant growth regulator. It is primarily employed in agriculture to promote fruit ripening, flower induction, and other growth-related processes. This compound is unique in its ability to release ethylene, a natural plant hormone, upon decomposition, which significantly influences plant physiology .
Mechanism of Action
Target of Action
Ethephon, a plant growth regulator, primarily targets the plant’s metabolic processes . Upon metabolism by the plant, it is converted into ethylene, a potent regulator of plant growth and ripeness . This compound also acts as a butyrylcholinesterase inhibitor .
Mode of Action
This compound’s mode of action is based on its conversion into ethylene upon metabolism by the plant . Ethylene is a gaseous plant hormone that regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall . As a butyrylcholinesterase inhibitor, this compound can also affect the breakdown of acetylcholine, a neurotransmitter, thereby influencing the transmission of nerve signals .
Biochemical Pathways
This compound affects several biochemical pathways. It accelerates glycolysis, supplying precursors for the biosynthesis of isopentenyl diphosphate (IPP) and natural rubber . It also influences the Calvin cycle, a key part of photosynthesis . The stimulation of latex yield in rubber trees by this compound can be ascribed to the acceleration of latex regeneration and the prolongation of the flow of latex .
Pharmacokinetics
It is known that this compound is rapidly metabolized in plants into ethylene
Result of Action
The primary result of this compound’s action is the regulation of plant growth and ripeness . For example, it is often used on wheat, coffee, tobacco, cotton, and rice to help the plant’s fruit reach ripeness more quickly . In cotton crops, this compound initiates fruiting over a period of several weeks, promotes early concentrated boll opening, and enhances defoliation to facilitate and improve efficiency of scheduled harvesting .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the response of Stevia rebaudiana to exogenous this compound depends on this compound concentration and time of application . The foliar application of this compound on full-grown plants caused a significant loss in leaf production compared to non-ethephon-treated plants . The application of 075 mM this compound on seeds and seedlings could be an appropriate strategy for biosynthesis and accumulation of metabolites in stevia .
Biochemical Analysis
Biochemical Properties
Ethephon interacts with various enzymes, proteins, and other biomolecules in plants. For instance, it affects the activity of polyphenol oxidase (PPO) in macadamia nuts . It also influences the expression of 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme involved in ethylene synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in pumpkin, this compound application significantly increased the number of female flowers and expedited the appearance of the first female flower .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is converted into ethylene upon metabolism by the plant . This ethylene then binds to ethylene receptors, triggering a cascade of events that lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in blueberry fruit, a single this compound treatment significantly increased L* and a* values and capsanthin concentration, while decreasing total chlorophyll contents .
Dosage Effects in Animal Models
While this compound is primarily used in plants, studies have been conducted on its effects in animal models. For instance, a toxicity test was performed to determine the lethal doses of this compound on Galleria mellonella larvae .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted into ethylene, a key player in the ethylene synthesis pathway . It also affects the transcription of ethylene synthesis and signaling genes, and other hormone signaling genes, especially auxin responsive genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethephon is synthesized through the reaction of 2-chloroethanol with phosphorus trichloride and water. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{ClO} + \text{PCl}_3 + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_6\text{ClO}_3\text{P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-chloroethanol with phosphorus trichloride in the presence of water. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Ethephon undergoes several types of chemical reactions, including:
Decomposition: this compound decomposes to release ethylene gas, which is a key factor in its function as a plant growth regulator.
Hydrolysis: In aqueous solutions, this compound hydrolyzes to produce ethylene, phosphoric acid, and hydrochloric acid.
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed in the presence of water, especially under acidic or neutral conditions.
Decomposition: The decomposition of this compound to release ethylene is facilitated by the presence of water and occurs more rapidly at higher temperatures.
Major Products Formed:
Ethylene: The primary product of this compound decomposition.
Phosphoric Acid: A byproduct of hydrolysis.
Hydrochloric Acid: Another byproduct of hydrolysis.
Scientific Research Applications
Ethephon has a wide range of applications in scientific research, including:
Agriculture: Used to promote fruit ripening, flower induction, and to enhance the yield of crops such as cotton, coffee, and pineapple.
Biology: Employed in studies related to plant physiology and the role of ethylene in plant growth and development.
Medicine: Investigated for its potential use as a butyrylcholinesterase inhibitor, which could have implications in treating certain neurological conditions.
Industry: Utilized in the production of rubber to enhance latex yield in rubber trees
Comparison with Similar Compounds
Ethephon is often compared with other ethylene-releasing compounds such as:
Ethylene Gas: Direct application of ethylene gas is less practical due to handling and storage challenges.
Calcium Carbide: Used to generate acetylene, which can be converted to ethylene, but is less efficient and more hazardous.
Ethylene Glycol: While it can release ethylene, it is primarily used as an antifreeze and has limited agricultural applications.
Uniqueness of this compound: this compound is unique in its ability to release ethylene in a controlled manner upon decomposition, making it highly effective and practical for agricultural use. Its stability and ease of application further distinguish it from other ethylene-releasing compounds .
Properties
IUPAC Name |
2-chloroethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPGUMQDCGORJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024085 | |
Record name | 2-Cloroethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Very hygroscopic solid; [Merck Index] Light beige powder; [MSDSonline] | |
Record name | Ethephon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
265 °C (decomposes) | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in ethylene glycol, propylene glycol; practically insoluble in petroleum ether, VERY SLIGHTLY SOL IN AROMATIC SOLVENTS; VERY SOL IN ALCOHOL, Soluble in short-chain alcohols; sparingly soluble in nonpolar organic solvents; insoluble in kerosene and diesel oil., Readily soluble in methanol, ethanol, isopropanol, acetone, diethyl ether and other polar organic solvents. Sparingly soluble in non-polar organic solvents such as benzene and toluene. Insoluble in kerosene and diesel oil., For more Solubility (Complete) data for ETHEPHON (6 total), please visit the HSDB record page. | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 g/cu cm | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], < 7.5X10-8 mm Hg at 20 °C | |
Record name | Ethephon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Plant growth regulator with systemic properties. Penetrates into the plant tissues, and is decomposed to ethylene, which affects the growth processes., Studies have established the variety of target sites in pests and nontarget organisms at which the metabolically activated organophosphorus pesticides act. The high potency and specificity of the organophosphorus pesticides have made these cmpd useful chemical probes to further the knowledge of their mode of action and their metabolism. Many organophosphorus pesticides have been classified as phosphorylating agents. Some enzymes inhibited by organophosphorus cmpd have included acetylcholinesterase, kynurenine formamidase, neuropathy-target esterase, carboxyesterases, and other unknown esterases. Bioactive phosphorylating agents have been designed that are sufficiently stable to reach the organism, yet are reactive at the target site. The majority of organophosphorus bioactivations have been initiated by oxidation at sulfur or nitrogen connected to phosphorus, but some bioactivations involve oxidation at carbon or heteroatom centers distant from phosphorus. The phosphorus center is not the toxic site of some organophosphorus cmpd. The toxic effects of phosphinyliminodithiolanes, phosphorothionates, and ethephon are mediated through other reactive moieties., Butyrylcholinesterase (BChE) is inhibited by the plant growth regulator (2-chloroethyl)phosphonic acid (ethephon) as observed 25 years ago both in vitro and in vivo in rats and mice and more recently in subchronic studies at low doses with human subjects. The proposed mechanism is phosphorylation of the BChE active site at S198 by ethephon dianion. The present study tests this hypothesis directly using [(33)P]ethephon and recombinant BChE (rBChE) with single amino acid substitutions and further evaluates if BChE is the most sensitive esterase target in vitro and with mice in vivo. [(33)P]Ethephon labels purified rBChE but not enzymatically inactive diethylphosphoryl-rBChE (derivatized at S198 by preincubation with chlorpyrifos oxon) or several other esterases and proteins. Amino acid substitutions that greatly reduce rBChE sensitivity to ethephon are G117H and G117K in the oxyanion hole (which may interfere with hydrogen bonding between glycine-N-H and ethephon dianion) and A328F, A328W, and A328Y (perhaps by impeding access to the active site gorge). Other substitutions that do not affect sensitivity are D70N, D70K, D70G, and E197Q which are not directly involved in the catalytic triad. The effect of pH and buffer composition on inhibition supports the hypothesis that ethephon dianion is the actual phosphorylating agent without activation by divalent cations. Human plasma BChE in vitro and mouse plasma BChE in vitro and in vivo are more sensitive to ethephon than any other esterases detected by butyrylthiocholine or 1-naphthyl acetate hydrolysis in native-PAGE. All mouse liver esterases observed are less sensitive than plasma BChE to ethephon in vitro and in vivo. More than a dozen other esterases examined are 10-100-fold less sensitive than BChE to ethephon. Thus, BChE inhibition continues to be the most sensitive marker of ethephon exposure. | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from benzene, White waxy solid, White crystalline powder | |
CAS No. |
16672-87-0 | |
Record name | Ethephon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16672-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethephon [ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016672870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cloroethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHEPHON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU5R5VQ87S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74-75 °C | |
Record name | ETHEPHON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2618 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethephon exert its effects on plants?
A1: this compound, when applied to plants, penetrates into plant tissues and decomposes into ethylene in the presence of slightly alkaline pH conditions [, , , ]. Ethylene, being a natural plant hormone, then binds to specific receptors and initiates a cascade of signaling events, ultimately leading to various physiological responses such as fruit ripening, leaf abscission, flowering induction, and changes in plant architecture [, , , , , , , , ].
Q2: Does the effectiveness of this compound vary with plant species or cultivar?
A2: Yes, the response to this compound can vary significantly among different plant species and even cultivars within a species. Research has shown varying levels of effectiveness and responses to this compound across different cultivars of apples, blueberries, beans, and tomatoes [, , , , , , , , ]. Factors contributing to these differences include variations in ethylene sensitivity, this compound uptake and metabolism, and the specific physiological process being targeted [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C2H6ClO3P, and its molecular weight is 144.49 g/mol.
Q4: Does this compound affect the quality of fruits during storage?
A7: this compound treatment can influence the postharvest quality of fruits. Research on apples, kiwifruit, and tomatoes suggests that while this compound accelerates ripening and enhances color development, it can also lead to increased softening, susceptibility to decay, and water loss during storage [, , , , ].
Q5: What are the main applications of this compound in agriculture?
A5: this compound finds widespread use in agriculture for various purposes, including:
- Fruit ripening: It accelerates and synchronizes ripening in tomatoes, bananas, mangoes, and kiwifruit [, , , , ].
- Fruit loosening: It promotes fruit abscission, facilitating mechanical harvesting in citrus, cherries, and olives [, , , ].
- Flowering control: It can induce or delay flowering in specific crops, including pineapples and blueberries [, ].
- Growth regulation: It modifies plant architecture, promoting shorter and sturdier plants in wheat and corn, potentially increasing lodging resistance [, , ].
- Sex expression: It can influence sex expression in cucurbits, promoting female flower development [].
Q6: What are the potential substitutes for this compound in agriculture?
A6: Researchers are continually exploring alternatives to this compound, aiming for more environmentally friendly options:
- Natural plant extracts: Gliricidia sepium leaves have shown potential as a natural ripening agent for bananas [].
- Other plant growth regulators: Methyl jasmonate and coronatine are being investigated as potential alternatives for fruit loosening and abscission [, ].
- Mechanical and cultural practices: Pruning techniques and optimized irrigation strategies can influence flowering time and fruit quality, potentially reducing the reliance on this compound [, , ].
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